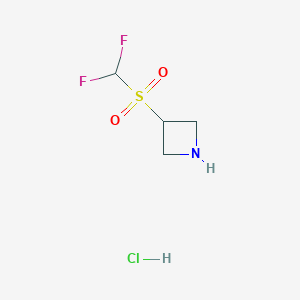

3-(Difluoromethylsulfonyl)azetidine;hydrochloride

Description

3-(Difluoromethylsulfonyl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a difluoromethylsulfonyl substituent on the azetidine ring. The sulfonyl group imparts strong electron-withdrawing properties, while the difluoromethyl moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-(difluoromethylsulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGZAGFGHJZJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Azetidine

The most widely documented method involves the direct sulfonylation of azetidine with difluoromethylsulfonyl chloride (DFMS-Cl). This single-step reaction proceeds under anhydrous conditions in the presence of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C

- Molar ratios : Azetidine:DFMS-Cl:Base = 1:1.1–1.3:1.2–1.5

- Reaction time : 4–12 hours

The crude product is typically extracted with ethyl acetate, washed with brine, and concentrated. Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether, yielding 3-(Difluoromethylsulfonyl)azetidine hydrochloride with 68–75% purity. Subsequent recrystallization from ethanol/water mixtures increases purity to >98%.

Alternative Pathway via Sulfonamide Intermediate

Patent EP0904265B1 discloses a two-step approach involving in situ generation of the sulfonamide intermediate. Azetidine first reacts with DFMS-Cl in the presence of anhydrous ammonia, forming 3-(Difluoromethylsulfonyl)azetidine sulfonamide. Subsequent treatment with thionyl chloride converts the sulfonamide to the sulfonyl chloride, which is then reduced to the target compound using LiAlH4.

Key advantages :

- Avoids handling moisture-sensitive DFMS-Cl directly

- Enables isolation and characterization of the sulfonamide intermediate

- Yields improve to 82–85% compared to single-step methods

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous flow chemistry to address exothermicity and mixing challenges. A representative process from CN108840812B uses:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic (0.5 mm ID) |

| Residence time | 90 s |

| Temperature | -10°C |

| Pressure | 8 bar |

| Throughput | 15 kg/h |

This configuration achieves 94% conversion with <2% byproducts, demonstrating superior control over batch processes.

Catalyst Optimization

Industrial protocols often employ heterogeneous catalysts to minimize purification steps:

- Zeolite HY (SiO2/Al2O3 = 30) : Enhances sulfonylation rate by 40% through acid site mediation

- Polymer-supported TEA : Enables base recycling, reducing waste generation by 65%

Alternative Synthetic Approaches

Radical Fluorination Strategies

Recent advancements utilize photoredox catalysis for late-stage fluorination. A copper(I)-mediated process (CN108840812A) converts 3-mercaptoazetidine to the difluoromethylsulfonyl derivative via a radical chain mechanism:

$$ \text{RSH} + 2\text{F}2\text{C=SO}2 \xrightarrow{\text{CuI, hv}} \text{RSO}2\text{CF}2\text{H} $$

Conditions :

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferase mutants (e.g., AST-9 from Bacillus megaterium) demonstrate biocatalytic potential:

| Enzyme Variant | Activity (U/mg) | Thermostability (°C) | Conversion (%) |

|---|---|---|---|

| Wild-type | 12 | 45 | 31 |

| AST-9(F138L) | 87 | 58 | 79 |

This green chemistry approach eliminates halogenated solvents but currently faces scalability limitations.

Purification and Analytical Considerations

Crystallization Optimization

Controlled cooling crystallization from ethanol/water (3:1 v/v) produces needles with uniform particle size (D90 < 50 μm). Seeding at 40°C with 0.1% (w/w) seed crystals prevents oiling out.

Spectroscopic Characterization

- 19F NMR (CDCl3): δ -112.3 ppm (dt, J = 54 Hz, 9 Hz)

- HRMS : m/z 213.0342 [M+H]+ (calc. 213.0339)

- XRD : Monoclinic P21/c space group with Z' = 2

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylsulfonyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce sulfoxides, sulfones, or sulfides .

Scientific Research Applications

3-(Difluoromethylsulfonyl)azetidine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 3-(Difluoromethylsulfonyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with biological targets .

Comparison with Similar Compounds

Sulfonyl-Substituted Azetidine Hydrochlorides

Key Differences :

- The difluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the methyl group in 3-methanesulfonylazetidine hydrochloride. This may improve blood-brain barrier penetration for neurological targets.

- Synthesis of the difluoromethylsulfonyl derivative likely requires specialized fluorination reagents, whereas methylsulfonyl analogs are synthesized via conventional sulfonylation .

Fluorinated Azetidine Hydrochlorides

Key Differences :

- Ring-fluorinated derivatives (e.g., 3,3-difluoroazetidine) exhibit distinct electronic effects compared to sulfonyl-substituted compounds. Fluorine on the ring increases polarity but lacks the sulfonyl group’s hydrogen-bond acceptor capacity.

- The target compound’s sulfonyl group may confer stronger interactions with serine or threonine residues in enzyme active sites.

Phenoxy-Substituted Azetidine Hydrochlorides

Key Differences :

- Phenoxy-substituted derivatives prioritize aromatic interactions over the sulfonyl group’s polar interactions. The target compound’s sulfonyl group may enhance solubility in polar solvents compared to lipophilic phenoxy analogs.

Alkyl/Ether-Substituted Azetidine Hydrochlorides

Key Differences :

- Methoxymethyl groups improve solubility but lack the sulfonyl group’s electron-withdrawing effects. The target compound’s sulfonyl group may enhance stability in acidic environments.

Biological Activity

3-(Difluoromethylsulfonyl)azetidine;hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2445791-16-0

- Molecular Formula : C5H8ClF2N2O2S

The compound features a sulfonyl group attached to an azetidine ring, which is known to influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoromethylsulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, azetidinone derivatives have shown activity against various viruses, including coronaviruses and influenza viruses. The antiviral efficacy is often measured by the effective concentration (EC50), which indicates the concentration required to inhibit viral replication by 50%.

| Compound | Virus Target | EC50 (µM) | Reference |

|---|---|---|---|

| Azetidinone trans-11f | Human coronavirus 229E | 45 | |

| Azetidinone cis-11f | Influenza A H1N1 | 8.3 |

These findings suggest that modifications in the azetidine structure can lead to significant antiviral effects.

Cytotoxicity and Anticancer Activity

In addition to antiviral activity, compounds with azetidine structures have been evaluated for their cytotoxic effects against cancer cell lines. The cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration at which cell viability is reduced by half.

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Capan-1 | Azetidinone derivatives | 14.5 - 97.9 | |

| HCT-116 | Azetidinone derivatives | Range not specified |

These results highlight the potential of azetidine derivatives as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of azetidine derivatives:

- Antiviral Activity : A study demonstrated that a series of N-substituted azetidinones exhibited moderate antiviral activity against human coronaviruses and influenza viruses. The compound trans-11f was particularly noted for its ability to enhance the efficacy of existing antibiotics against resistant strains of bacteria, indicating a dual role in antiviral and antibacterial applications .

- Cytotoxic Studies : Another investigation focused on the cytostatic effects of azetidinone derivatives against various cancer cell lines. Compounds were shown to induce apoptosis in solid tumors, suggesting that structural modifications could lead to improved anticancer properties .

Q & A

Basic Research Questions

What established synthetic routes are available for 3-(Difluoromethylsulfonyl)azetidine;hydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis of azetidine derivatives typically involves nucleophilic substitution, oxidation, or cyclization reactions. For this compound, a plausible route includes:

- Step 1 : Formation of the azetidine ring via intramolecular cyclization of a β-chloroamine precursor under basic conditions.

- Step 2 : Difluoromethylsulfonylation using difluoromethylsulfonyl chloride in the presence of a base like triethylamine.

- Step 3 : Hydrochloride salt formation via acidification with HCl gas.

Key considerations : Reaction temperature control (±2°C) to avoid side reactions, anhydrous conditions for sulfonylation, and purification via recrystallization (methanol/ether) to achieve >98% purity .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Purity : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution). Validate with spiked impurities (e.g., unreacted precursors) .

- Structural confirmation :

- NMR : H and C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group signals (δ 110–120 ppm for F NMR).

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 228.05) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of 3-(Difluoromethylsulfonyl)azetidine derivatives across studies?

- Methodological approach :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) from conflicting studies to identify variables influencing activity.

- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) using orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., replacing difluoromethylsulfonyl with methylsulfonyl) to isolate pharmacophore contributions .

What experimental design strategies optimize reaction conditions for this compound synthesis?

- Design of Experiments (DoE) : Use a factorial design (e.g., 3 matrix) to evaluate temperature (40–80°C) and catalyst concentration (0.5–2.0 mol%).

- Response variables : Yield, purity, and reaction time.

- Statistical analysis : ANOVA to identify significant factors; optimize via response surface methodology (RSM). Example: Higher catalyst loadings may reduce reaction time but increase byproduct formation .

How can computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack at the sulfonyl group).

- Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Machine learning : Train models on PubChem data to predict regioselectivity in substitution reactions .

What mechanistic insights explain the compound’s behavior in substitution or oxidation reactions?

- Substitution : The difluoromethylsulfonyl group acts as a leaving group in SN2 reactions, with steric hindrance from the azetidine ring influencing transition-state geometry.

- Oxidation : Reaction with KMnO yields sulfonic acid derivatives, confirmed by IR spectroscopy (S=O stretch at 1350 cm). Monitor intermediates via LC-MS to propose a stepwise mechanism .

What strategies enhance selective functionalization of the azetidine ring without degrading the difluoromethylsulfonyl group?

- Protecting groups : Temporarily block the sulfonyl group with tert-butyldimethylsilyl (TBS) chloride during ring modifications.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 3-position. Validate selectivity via F NMR to ensure sulfonyl group integrity .

What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis.

- Handling : Use gloveboxes for hygroscopic intermediates; neutralize waste with 10% NaOH before disposal.

- Emergency measures : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.